

# Natural Sources and Biosynthesis of 2-Deoxy-scyllo-inosose: A Technical Guide

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## Compound of Interest

Compound Name: 2-Deoxy-scyllo-inosose

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## Introduction

**2-Deoxy-scyllo-inosose** (DOI) is a crucial carbocyclic intermediate in the biosynthesis of a major class of clinically important aminoglycoside antibiotics, including butirosin, neomycin, kanamycin, and gentamicin.[1][2] Its unique chemical structure also makes it a valuable starting material for the synthesis of various pharmaceuticals and fine chemicals. This technical guide provides an in-depth overview of the natural sources of DOI-producing organisms, the biosynthetic pathways involved, and experimental protocols for its production and analysis.

## Natural Producing Organisms

**2-Deoxy-scyllo-inosose** is not a final metabolic product but rather a key precursor molecule. Therefore, it is found in microorganisms that synthesize 2-deoxystreptamine-containing aminoglycoside antibiotics. The primary natural sources of DOI are bacteria, particularly species belonging to the genera *Bacillus* and *Streptomyces*.

Organism Species	Aminoglycoside Produced	Reference
Bacillus circulans	Butirosin	[3][4][5][6]
Streptomyces tenebrarius	Tobramycin	[3]
Micromonospora echinospora	Gentamicin	[3]
Streptomyces kanamyceticus	Kanamycin	[3][7]
Streptomyces fradiae	Neomycin	[2]
Streptoalloteichus hindustanus	Not specified	[3]

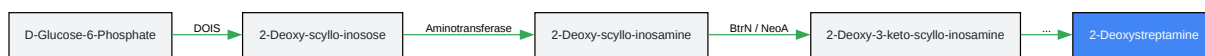
While not natural producers of DOI itself, it is noteworthy that organisms such as *Nostoc punctiforme* and *Sporocytophaga myxococcoides* produce a related enzyme that synthesizes a novel cyclitol, 2-deoxy-4-epi-scylo-inosose, from mannose 6-phosphate.[8][9]

## Biosynthesis of 2-Deoxy-scylo-inosose

The biosynthesis of DOI is initiated from the primary metabolite D-glucose-6-phosphate (G6P). The key enzymatic step is the conversion of G6P to DOI, a reaction catalyzed by the enzyme **2-deoxy-scylo-inosose** synthase (DOIS).[4][5] This enzyme is a member of the sugar phosphate cyclase family.[1] The biosynthesis of 2-deoxystreptamine, the core of many aminoglycosides, proceeds from DOI.

The biosynthetic pathway from G6P to 2-deoxystreptamine involves a series of enzymatic reactions:

- **Carbocycle Formation:** **2-deoxy-scylo-inosose** synthase (DOIS) catalyzes the conversion of D-glucose-6-phosphate to **2-deoxy-scylo-inosose**. [4][5]
- **Transamination:** A PLP-dependent aminotransferase converts DOI to 2-deoxy-scylo-inosamine. [1]
- **Oxidation:** In the butirosin and neomycin pathways, 2-deoxy-scylo-inosamine is oxidized to 2-deoxy-3-keto-scylo-inosamine by two different enzymes: a radical SAM dehydrogenase (BtrN) in the butirosin pathway and a Zn-dependent dehydrogenase (NeoA) in the neomycin pathway. [1]



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Biosynthetic pathway of 2-deoxystreptamine from D-glucose-6-phosphate.

## Enhanced Production of 2-Deoxy-scyllo-inosose

Metabolic engineering has been successfully employed to enhance the production of DOI. By redirecting carbon flux towards the precursor G6P and overexpressing the DOIS enzyme, significant increases in DOI titers have been achieved.

## Production in Metabolically Engineered *Bacillus subtilis*\*\*

A study by Park et al. (2017) demonstrated high-level production of DOI in engineered *Bacillus subtilis*.<sup>[3]</sup> Key modifications included the disruption of genes encoding glucose-6-phosphate isomerase (*pgi*) and phosphoglucomutase (*pgcA*) to increase the intracellular pool of G6P.<sup>[3]</sup> Different codon-optimized DOIS genes were then expressed in these engineered strains.

Strain	Genotype	DOI Synthase Gene	DOI Titer (g/L)
BSDOI-2	Wild-type	<i>btrC</i> ( <i>B. circulans</i> )	~2.3
BSDOI-15	$\Delta pgi \Delta pgcA$	codon-optimized <i>tobC</i> ( <i>S. tenebrarius</i> )	up to 37.2

Fed-batch fermentation of the BSDOI-15 strain using a dual carbon source of glycerol and glucose yielded the highest reported DOI titer of 38.0 g/L.<sup>[3]</sup>

## Production in Photosynthetic Cyanobacteria

For a more sustainable approach, DOI has been produced in the cyanobacterium *Synechococcus elongatus* PCC 7942.<sup>[10]</sup> By expressing the *btrC* gene from *Bacillus circulans*, researchers achieved a DOI production of 400 mg/L without the need for an external carbon source, utilizing G6P synthesized through photosynthesis.<sup>[10]</sup>

## Experimental Protocols

### Purification of 2-Deoxy-scyllo-inosose Synthase from *Bacillus circulans*

This protocol is based on the work of Kudo et al. (1999).[6]

#### a. Cell Culture and Lysis:

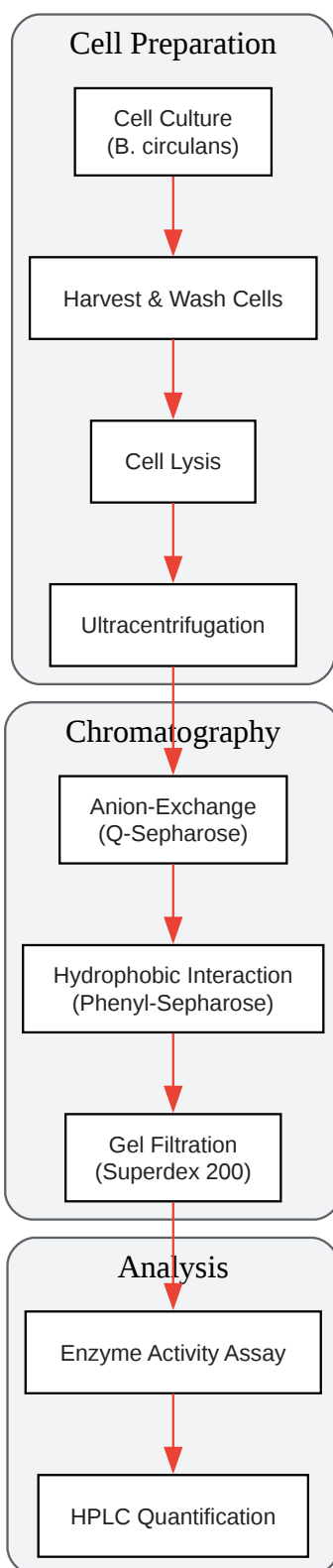
- Culture *Bacillus circulans* SANK 72073 in a suitable medium to induce butirosin production.
- Harvest cells by centrifugation and wash with a buffer (e.g., 50 mM Tris-HCl, pH 7.5).
- Resuspend cells in the same buffer containing a protease inhibitor cocktail and lyse by sonication or French press.
- Clarify the lysate by ultracentrifugation.

#### b. Chromatographic Purification:

- Anion-Exchange Chromatography: Load the supernatant onto a Q-Sepharose column and elute with a linear gradient of NaCl.
- Hydrophobic Interaction Chromatography: Pool the active fractions, add ammonium sulfate, and apply to a Phenyl-Sepharose column. Elute with a decreasing gradient of ammonium sulfate.
- Gel Filtration Chromatography: Concentrate the active fractions and apply to a Superdex 200 column equilibrated with a suitable buffer.

#### c. Enzyme Activity Assay:

- The activity of DOIS can be determined by measuring the formation of DOI from G6P.
- The reaction mixture should contain the enzyme fraction, G6P, NAD<sup>+</sup>, and Co<sup>2+</sup> in a suitable buffer.
- The reaction can be stopped by adding acid, and the product can be quantified by HPLC.



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Experimental workflow for the purification of **2-deoxy-scylo-inosose** synthase.

## Fed-Batch Fermentation for DOI Production in Engineered *B. subtilis*

This protocol is a generalized procedure based on the study by Park et al. (2017).[\[3\]](#)[\[11\]](#)

### a. Strain and Media:

- Use the engineered *B. subtilis* strain BSDOI-15 ( $\Delta$ pgi  $\Delta$ pgcA, expressing codon-optimized tobC).
- Prepare a suitable fermentation medium containing a primary carbon source (e.g., glycerol), nitrogen source, salts, and trace elements.

### b. Fermentation Conditions:

- Inoculate a seed culture and grow to a suitable optical density.
- Transfer the seed culture to the fermenter.
- Maintain the temperature, pH, and dissolved oxygen at optimal levels for *B. subtilis* growth and DOI production.
- After an initial growth phase on glycerol, initiate a fed-batch strategy by adding a concentrated glucose solution at a controlled rate.

### c. DOI Quantification:

- Periodically withdraw samples from the fermenter.
- Centrifuge to remove cells.
- Analyze the supernatant for DOI concentration using HPLC.

## Conclusion

The natural production of **2-deoxy-scylo-inosose** is intrinsically linked to the biosynthesis of aminoglycoside antibiotics in various bacterial species. While these natural sources provide the genetic blueprint for DOI synthesis, significant advancements in metabolic engineering have

enabled the high-titer production of this valuable intermediate in heterologous hosts like *Bacillus subtilis*. Furthermore, the development of photosynthetic production systems in cyanobacteria offers a promising avenue for sustainable and carbon-neutral synthesis. The detailed understanding of the biosynthetic pathways and the availability of robust experimental protocols are crucial for leveraging DOI in the development of novel pharmaceuticals and other valuable chemicals.

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